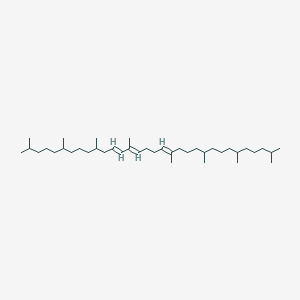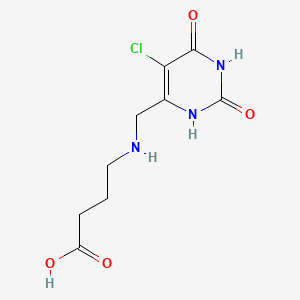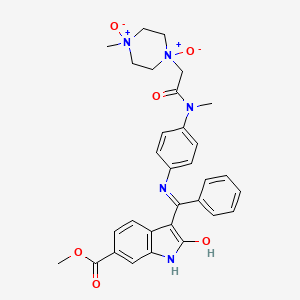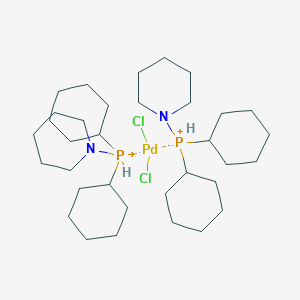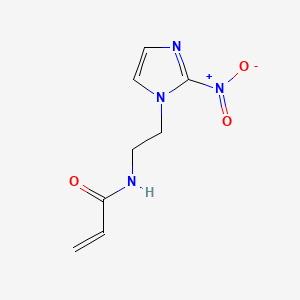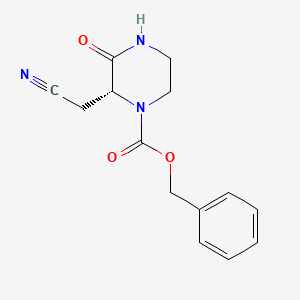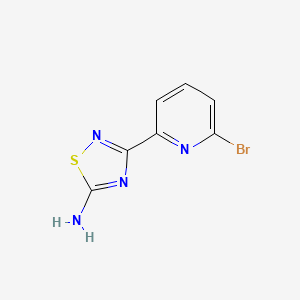
3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a bromopyridine moiety and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridine-2-carboxylic acid and thiosemicarbazide.
Cyclization Reaction: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is then reacted with thiosemicarbazide to form the intermediate thiosemicarbazone.
Formation of Thiadiazole Ring: The thiosemicarbazone undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the 1,2,4-thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form biaryl or diaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N).
Major Products
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced thiadiazole compounds, and biaryl or diaryl derivatives.
科学的研究の応用
3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest in the development of sensors and organic electronics.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.
Pathways Involved: The compound can affect various cellular pathways, such as apoptosis, cell proliferation, and inflammation. By modulating these pathways, it can exert therapeutic effects in conditions like cancer, infections, and inflammatory diseases.
類似化合物との比較
Similar Compounds
3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine: Similar structure but with a chlorine atom instead of bromine.
3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine: Similar structure but with a fluorine atom instead of bromine.
3-(6-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets and materials.
特性
分子式 |
C7H5BrN4S |
|---|---|
分子量 |
257.11 g/mol |
IUPAC名 |
3-(6-bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-5-3-1-2-4(10-5)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
InChIキー |
NCGKNVPDDUPZQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Br)C2=NSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


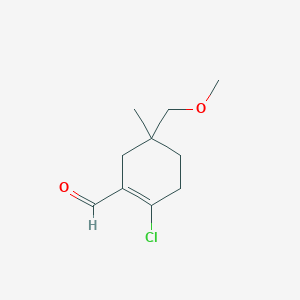
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)

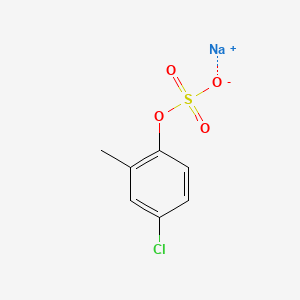
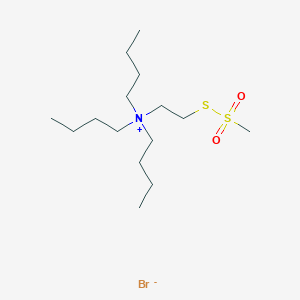
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)

